N-(2-bromo-4-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

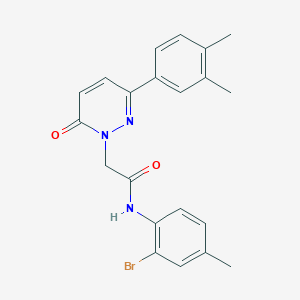

N-(2-bromo-4-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-derived acetamide compound characterized by a 6-oxopyridazinone core substituted at position 3 with a 3,4-dimethylphenyl group. The acetamide side chain is attached to a 2-bromo-4-methylphenyl moiety.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O2/c1-13-4-7-19(17(22)10-13)23-20(26)12-25-21(27)9-8-18(24-25)16-6-5-14(2)15(3)11-16/h4-11H,12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVONSRJSLRMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly focusing on its anticancer properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C20H22BrN3O

- Molecular Weight : 426.3 g/mol

- CAS Number : 1252913-59-9

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including:

- Bromination : Introduction of a bromine atom to the 2-position of 4-methylphenyl.

- Formation of the Pyridazine Ring : Reaction with appropriate precursors to form the pyridazine moiety.

- Amidation : Coupling the brominated phenyl with an acetamide derivative.

This synthetic pathway is crucial for obtaining the desired purity and yield necessary for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.0 | Induction of apoptosis |

| C6 (Brain) | 12.5 | Inhibition of cell proliferation |

The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased caspase-3 activity in treated cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The bromine and pyridazine moieties are believed to interact with enzyme active sites, modulating their activity.

- Receptor Binding : The compound may bind to cellular receptors involved in cell growth and survival pathways, leading to altered signaling cascades that promote apoptosis in cancer cells .

Case Studies

- Study on A549 Cells : In a controlled experiment, A549 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant increases in early and late apoptotic cells at concentrations above 10 µM.

- C6 Cell Line Analysis : Similar experiments conducted on C6 glioma cells revealed that treatment with the compound resulted in a marked decrease in cell viability and an increase in reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer effects .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-bromo-4-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is , with a molecular weight of approximately 368.27 g/mol. The structure features a brominated aromatic ring and a pyridazine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structural features have shown growth inhibition against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

These results suggest that the compound could potentially be developed into an anticancer agent through further structural optimization and testing .

Enzyme Inhibition

The compound may also serve as an inhibitor for key enzymes involved in cancer progression and inflammatory responses. Initial studies have suggested its potential as a selective inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in tumorigenesis . This opens pathways for its use in therapeutic formulations targeting inflammatory diseases and cancer.

Agricultural Applications

In agriculture, compounds with similar structures have been investigated for their effectiveness as pesticides or herbicides. The presence of bromine in the structure enhances the biological activity against pests due to its ability to disrupt metabolic processes in target organisms .

Pesticidal Efficacy

A related compound has been utilized in seed treatments to protect against insect pests and diseases in crops like wheat and barley. This suggests that this compound could be evaluated for similar applications in crop protection strategies.

Synthesis and Biological Evaluation

A study conducted on a series of pyridazine derivatives demonstrated that modifications at the phenyl rings significantly influenced their biological activities, including anticancer effects . The synthesis involved straightforward chemical transformations using commercially available reagents, highlighting the feasibility of producing such compounds for further testing.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with active sites of enzymes involved in inflammation and cancer pathways, warranting further investigation into its therapeutic potential .

Chemical Reactions Analysis

Functional Group-Specific Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Acetamide | Hydrolysis | Acidic/basic aqueous conditions | Corresponding carboxylic acid |

| Amidation | Amine nucleophiles (e.g., NH₃) | Amide derivatives | |

| Bromo substituent | Nucleophilic aromatic substitution | Alkali metals (e.g., NaH) | Phenolic derivatives |

| Cross-coupling (e.g., Suzuki) | Boronic acids, palladium catalysts | Biaryl derivatives | |

| Pyridazine ring | Redox reactions | Oxidizing agents (e.g., H₂O₂), reducing agents (e.g., LiAlH₄) | Oxidized/reduced pyridazine derivatives |

| Electrophilic substitution | Nitration, halogenation | Substituted pyridazine derivatives |

Mechanism Highlights

-

Bromine substitution : The bromine atom at the para position of the phenyl group is reactive under strongly basic/nucleophilic conditions, enabling substitution with hydroxyl or aryl groups .

-

Pyridazine ring reactivity : The 6-oxopyridazin-1(6H)-yl moiety may undergo tautomerization or participate in cycloaddition reactions due to its conjugated system.

Analytical Characterization

Key techniques for monitoring reactions and verifying purity:

-

High-Performance Liquid Chromatography (HPLC) : Used to track reaction progress and isolate intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structural integrity, particularly for the acetamide and pyridazine regions.

-

Mass Spectrometry : Identifies molecular weight and fragmentation patterns.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The target compound’s 3,4-dimethylphenyl group on the pyridazinone core introduces steric bulk compared to the 4,5-dichloro substitution in ’s compound, which may alter binding interactions in biological targets . The 2-bromo-4-methylphenyl acetamide group in the target differs from the 4-bromophenyl group in ’s 8a.

Synthetic Efficiency :

- Yields vary significantly: achieved 79% yield using thionyl chloride-mediated coupling, whereas ’s 8a had a low yield (10%), likely due to steric hindrance from the methylthio-benzyl group .

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

Spectroscopic Characterization

- 1H NMR: Pyridazinone protons typically resonate at δ 6.5–8.0 ppm. The target’s aromatic protons (3,4-dimethylphenyl and 2-bromo-4-methylphenyl) would show split signals due to substituent effects, akin to ’s 8a (δ 7.2–7.8 ppm) .

- HRMS : The target’s molecular formula (C21H20BrN3O2) predicts a [M+H]+ ion at m/z 432.0696, differing from ’s compound (572.1385) due to the absence of sulfonamide and chlorine substituents .

Q & A

(Basic) What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling a brominated arylacetic acid derivative with a substituted pyridazinylamine. A carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane, with triethylamine as a base, is a common approach . Multi-step optimization includes:

- Temperature control : Stirring at 273 K minimizes side reactions during amide bond formation .

- Purification : Post-reaction extraction with dichloromethane and washing with NaHCO₃/brine removes unreacted reagents .

- Crystallization : Slow evaporation of methylene chloride yields high-purity crystals suitable for structural analysis .

For scalability, monitor intermediates via TLC or HPLC to ensure stepwise efficiency .

(Basic) Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Spectrofluorometry : Effective for analyzing aromatic π-π* transitions, particularly in pyridazinyl derivatives .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities (e.g., brominated byproducts) and quantify purity .

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns critical for structure validation .

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves methyl, bromophenyl, and acetamide proton environments .

(Advanced) How do crystallographic data inform molecular conformation and intermolecular interactions?

Crystal structure analysis (e.g., CCDC data) reveals:

- Dihedral angles : The 4-bromophenyl and pyridazinyl rings form a 66.4° angle, influencing steric interactions .

- Hydrogen bonding : N–H⋯O and C–H⋯F interactions stabilize infinite chains along the [100] axis, affecting solubility and packing .

- Torsional flexibility : Rotatable bonds (e.g., acetamide linker) impact ligand-receptor binding in drug design .

(Advanced) What computational approaches predict physicochemical properties relevant to druglikeness?

- LogP (2.6) : Calculated via XlogP3 to assess lipophilicity and membrane permeability .

- Topological polar surface area (87.5 Ų) : Predicts blood-brain barrier penetration using Molinspiration .

- Hydrogen-bond donors/acceptors (1/5) : Impacts solubility and bioavailability via Pharma Algorithms .

- Molecular dynamics simulations : Model hydration free energy to optimize aqueous solubility .

(Advanced) How can researchers resolve contradictions in impurity profiles during synthesis?

- Impurity identification : Compare HPLC retention times with pharmacopeial standards (e.g., EP Imp. C/D) .

- Reaction optimization : Adjust stoichiometry (e.g., 1:1 acid/amine ratio) and reduce temperature to suppress bromo-aryl elimination .

- Byproduct analysis : LC-MS detects dimerization products; silica gel chromatography isolates trace impurities .

(Advanced) What strategies guide structure-activity relationship (SAR) studies for pyridazinyl acetamides?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -Br, -F) to enhance binding affinity to kinase targets .

- Crystallographic overlays : Compare with co-crystal structures (e.g., benzylpenicillin analogs) to identify key pharmacophores .

- Biological assays : Test methyl/pyridazinyl modifications in enzyme inhibition assays (e.g., COX-2) to correlate substituents with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.